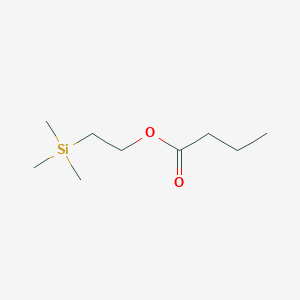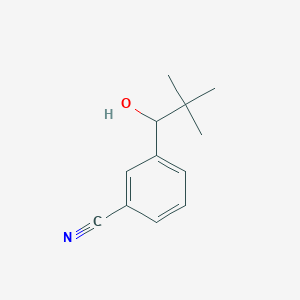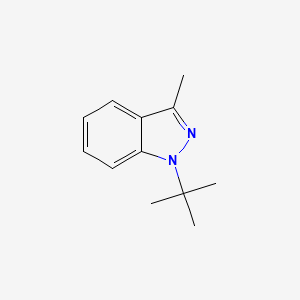
Quinolin-8-ylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-ylcarbamic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-ylcarbamic acid typically involves the functionalization of quinoline derivatives. One common method is the reaction of quinoline-8-amine with phosgene or its derivatives under controlled conditions to form the carbamic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: Quinolin-8-ylcarbamic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-ylcarbamate derivatives.
Reduction: Reduction reactions can convert it into quinolin-8-ylmethanamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ylcarbamate, while reduction can produce quinolin-8-ylmethanamine .
科学研究应用
Quinolin-8-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of quinolin-8-ylcarbamic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific derivative and its intended use .
相似化合物的比较
Quinolin-8-ylcarbamic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-ol: Known for its antimicrobial properties.
Quinoline-8-amine: Used as a precursor in various organic syntheses.
Quinolone: A class of compounds with broad-spectrum antibacterial activity.
Uniqueness: this compound is unique due to its versatile reactivity and potential for functionalization, making it a valuable intermediate in the synthesis of diverse chemical entities .
By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
876492-30-7 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
quinolin-8-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,(H,13,14) |
InChI 键 |
QVYNGEMFPFQXEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)O)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)




![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)

